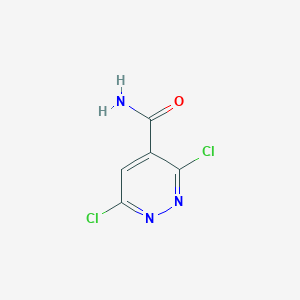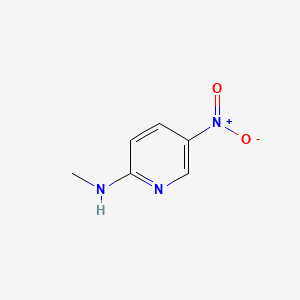![molecular formula C12H15N3OS B1361906 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667435-97-4](/img/structure/B1361906.png)
5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (5-EPTMT) is an organic compound with a wide range of scientific applications. 5-EPTMT has a unique structure that enables it to be used as a versatile reagent in a variety of synthetic processes. It is also used in a variety of scientific research applications, including biochemical and physiological studies. This article will discuss the synthesis method of 5-EPTMT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Applications De Recherche Scientifique
DNA Methylation and Antitumor Activity
1,2,4-Triazole derivatives, including variants like 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been researched for their role in DNA methylation and potential antitumor properties. Researchers Hovsepyan et al. (2018) synthesized 4H-1,2,4-triazole-3-thiol derivatives to explore their effect on tumor DNA methylation levels, indicating a possible link to anti-tumor activity (Hovsepyan et al., 2018).
Urease Inhibition and Antiproliferative Activity
Ali et al. (2022) synthesized a range of 1,2,4-triazoles and evaluated them for urease inhibition and antiproliferative activities. Their research highlights the potential of these compounds, including derivatives of 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, in inhibiting urease enzymes and exhibiting anti-proliferative effects (Ali et al., 2022).
Corrosion Inhibition
Yadav et al. (2013) studied benzimidazole derivatives of 1,2,4-triazole thiol, closely related to 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, for their effectiveness as corrosion inhibitors for mild steel. This indicates the potential application of these compounds in industrial settings to protect metals from corrosion (Yadav et al., 2013).
Insecticidal Activity
Maddila et al. (2015) synthesized triazole derivatives, similar to the compound , and evaluated their insecticidal activity. This research suggests the potential use of 1,2,4-triazole derivatives in developing new insecticides (Maddila et al., 2015).
Antimicrobial Activities
Karabasanagouda et al. (2007) researched novel 1,2,4-triazole derivatives for their antimicrobial activities, indicating the potential of these compounds, including variants of 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, in combating microbial infections (Karabasanagouda et al., 2007).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and other properties. For example, some thiols are toxic and can cause skin and eye irritation. However, without specific information on “5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, I can’t provide detailed safety and hazard information.
Orientations Futures
The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome drug resistance2. Therefore, the study of triazole derivatives, like “5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, could be a promising direction for future research.
Propriétés
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-9-4-6-10(7-5-9)16-8-11-13-14-12(17)15(11)2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIVGGHVQQBYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359613 |
Source


|
| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667435-97-4 |
Source


|
| Record name | 5-[(4-Ethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














